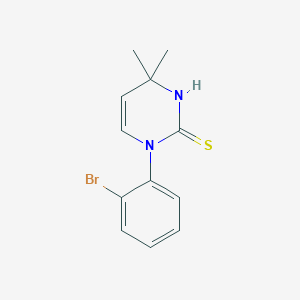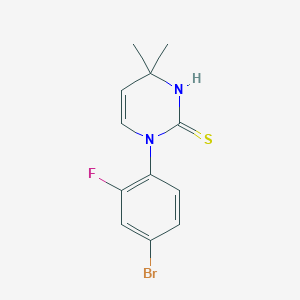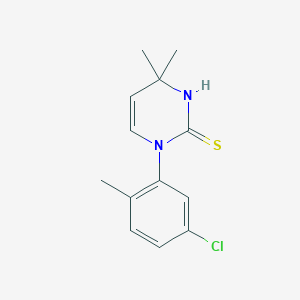
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes examining the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
1-(4-Chlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol and its derivatives exhibit interesting structural and conformational properties. For instance, studies on similar dihydropyrimidines reveal that these compounds can adopt flattened boat conformations with extended carbamoyl side chains. This structural arrangement is significant because it mimics the features of 1,4-dihydropyridine calcium channel blockers, suggesting potential biomedical applications beyond the specific chemical functionalities of the compound . The phenyl ring in these structures tends to occupy a pseudo-axial position relative to the pyrimidine ring, contributing to the molecule's three-dimensional architecture, which is stabilized by hydrogen-bonding networks involving water molecules in their crystalline forms (Ravikumar & Sridhar, 2005).
Antimicrobial Properties
Research into the antimicrobial properties of dihydropyrimidine derivatives, including those structurally related to this compound, has shown promising results. For example, some newly synthesized pyrimidine compounds have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests the potential for these compounds to be developed into new antimicrobial agents, highlighting the importance of structural modifications in enhancing biological activity and efficacy (Abdelghani et al., 2017).
Chemical Reactivity and Synthesis
The chemical reactivity of dihydropyrimidine derivatives, including those related to this compound, has been explored in various synthetic routes. These studies contribute to understanding how substituent groups, like the 4-chlorophenyl moiety, influence the reactivity and final properties of the synthesized compounds. Such insights are crucial for designing and synthesizing new compounds with desired physical, chemical, and biological properties for various applications in material science and pharmaceuticals (Cho et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-12(2)7-8-15(11(16)14-12)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUBBZYFOWLUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084231.png)
![[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B3084234.png)
-amino]acetic acid](/img/structure/B3084246.png)
-amino]acetic acid](/img/structure/B3084250.png)
![[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3084254.png)
-amino]acetic acid](/img/structure/B3084261.png)
![[[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B3084265.png)
![4,4-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084278.png)






